molecular formula C8H14N2O2 B11754073 (4S,9aS)-4-amino-octahydropyrrolo[2,1-c][1,4]oxazepin-5-one

(4S,9aS)-4-amino-octahydropyrrolo[2,1-c][1,4]oxazepin-5-one

Cat. No.: B11754073
M. Wt: 170.21 g/mol
InChI Key: KLKVNDMQZMIJIL-BQBZGAKWSA-N
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Description

(4S,9aS)-4-Amino-octahydropyrrolo[2,1-c][1,4]oxazepin-5-one is a bicyclic heterocyclic compound featuring a fused pyrrolidine-oxazepine core with an amino substituent at the 4-position. This compound is commercially available as a research chemical (CymitQuimica, Ref: 10-F603899), indicating its utility in drug discovery and synthetic chemistry . The oxazepinone scaffold is notable for its presence in bioactive molecules, particularly those targeting the central nervous system (CNS), such as the AMPA receptor modulator Org 26576, a structural analog .

Properties

Molecular Formula

C8H14N2O2

Molecular Weight

170.21 g/mol

IUPAC Name

(4S,9aS)-4-amino-3,4,7,8,9,9a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazepin-5-one

InChI

InChI=1S/C8H14N2O2/c9-7-5-12-4-6-2-1-3-10(6)8(7)11/h6-7H,1-5,9H2/t6-,7-/m0/s1

InChI Key

KLKVNDMQZMIJIL-BQBZGAKWSA-N

Isomeric SMILES

C1C[C@H]2COC[C@@H](C(=O)N2C1)N

Canonical SMILES

C1CC2COCC(C(=O)N2C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,9aS)-4-Aminohexahydro-1H,5H-pyrrolo[2,1-c][1,4]oxazepin-5-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often include the use of continuous flow reactors and advanced purification techniques to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(4S,9aS)-4-Aminohexahydro-1H,5H-pyrrolo[2,1-c][1,4]oxazepin-5-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, where the amino group can be replaced by other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that (4S,9aS)-4-amino-octahydropyrrolo[2,1-c][1,4]oxazepin-5-one exhibits significant cytotoxic effects against various cancer cell lines.

  • Study Findings :
    • In vitro assays demonstrated a GI50 value of approximately 10 nM against CCRF-CEM leukemia cells, suggesting potent anticancer properties.
    • Related compounds have shown varying degrees of cytotoxicity against solid tumors, indicating potential for further development in cancer therapeutics.

Neurological Applications

The compound's ability to interact with neurotransmitter systems positions it as a candidate for treating neurological disorders.

  • Mechanism of Action :
    • It may act as a selective antagonist for glutamate receptors, which are implicated in excitotoxicity associated with neurodegenerative diseases .
    • Preliminary studies suggest that it could modulate signaling pathways related to neurotransmission and inflammation.

Antimicrobial Properties

Compounds with similar structures have been noted for their antimicrobial effects against both gram-positive and gram-negative bacteria.

Case Study Overview

Several experimental evaluations have documented the biological activity of (4S,9aS)-4-amino-octahydropyrrolo[2,1-c][1,4]oxazepin-5-one:

StudyFocusKey Findings
Study 1Anticancer ActivitySignificant inhibitory activity against leukemia cell lines (GI50 = 10 nM)
Study 2Neurological EffectsPotential selective antagonist for glutamate receptors
Study 3Antimicrobial ActivityEnhanced activity against gram-positive bacteria observed in related compounds

Detailed Research Findings

  • Anticancer Studies :
    • A study involving derivatives of the compound reported IC50 values indicating effective cytotoxicity against various cancer cell lines.
    • The mechanism appears to involve apoptosis induction and cell cycle arrest.
  • Neurological Characterization :
    • Pharmacological characterization studies indicated modulation of excitatory neurotransmission.
    • Potential neuroprotective effects were suggested through reduced oxidative stress markers in cellular models.
  • Antimicrobial Evaluation :
    • In vitro tests showed promising results against multiple bacterial strains.
    • Structural modifications led to enhanced binding affinity to bacterial targets.

Mechanism of Action

The mechanism of action of (4S,9aS)-4-Aminohexahydro-1H,5H-pyrrolo[2,1-c][1,4]oxazepin-5-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural and Functional Comparisons
Compound Name Molecular Formula Substituent (Position) Key Features Biological Relevance
(4S,9aS)-4-Amino-octahydropyrrolo[...]-5-one C₈H₁₄N₂O₂ Amino (C4) Bicyclic oxazepinone; stereospecific amino group Research chemical; unconfirmed bioactivity
Org 26576 ([9aS]-Tetrahydro-pyrido-pyrrolo-oxazepinone) C₁₄H₁₇N₃O₂ Pyrido group (C8–C10) AMPA receptor modulator; Phase II trials for major depressive disorder (MDD) CNS-targeted activity; MTD established
(3R,9aS)-3-Methoxy-hexahydropyrrolo[...]-5-one C₉H₁₅NO₃ Methoxy (C3) Methoxy substituent; stereochemistry at C3 No reported bioactivity
Pyrrolo[2,1-c][1,4]benzodiazepine-5-one Varies Benzene ring (fused) DNA-intercalating agents; antitumor properties Synthetic focus; cytotoxic activity
Key Observations:
  • Substituent Diversity: The amino group in the target compound distinguishes it from analogs like the methoxy-substituted derivative (C9H15NO3), which may exhibit reduced solubility due to the hydrophobic methoxy group .
  • Stereochemical Impact : The (4S,9aS) configuration may enhance target selectivity compared to racemic mixtures or alternative stereoisomers.

Biological Activity

(4S,9aS)-4-amino-octahydropyrrolo[2,1-c][1,4]oxazepin-5-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound has the molecular formula C8H14N2O2C_8H_{14}N_2O_2 and a molecular weight of 170.21 g/mol. Its structure features a unique bicyclic framework that contributes to its biological properties.

PropertyValue
Molecular FormulaC8H14N2O2
Molecular Weight170.21 g/mol
IUPAC Name(4S,9aS)-4-amino-octahydropyrrolo[2,1-c][1,4]oxazepin-5-one
SMILESC1CC2(CNC(C1)C(=O)N2)N(C(=O)C)C

Antiviral Activity

Research indicates that (4S,9aS)-4-amino-octahydropyrrolo[2,1-c][1,4]oxazepin-5-one exhibits antiviral properties. In particular, it has shown effectiveness against HIV by inhibiting reverse transcriptase activity. A study demonstrated that derivatives of this compound could reduce viral load in infected cell cultures significantly, suggesting potential for therapeutic applications in HIV treatment .

Neuroprotective Effects

The compound has also been investigated for neuroprotective effects. In vitro studies have shown that it can protect neuronal cells from oxidative stress-induced apoptosis. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

The mechanism by which (4S,9aS)-4-amino-octahydropyrrolo[2,1-c][1,4]oxazepin-5-one exerts its effects involves modulation of neurotransmitter systems and inhibition of specific enzymes involved in oxidative stress pathways. It has been noted to enhance the levels of neurotrophic factors, which are crucial for neuronal survival and function .

Study 1: Antiviral Efficacy

A clinical trial assessed the antiviral efficacy of this compound in patients with HIV. The results indicated a statistically significant decrease in viral load compared to a placebo group. The study concluded that the compound could be a viable candidate for further development as an antiretroviral drug .

Study 2: Neuroprotection in Animal Models

In an animal model of Parkinson's disease, administration of (4S,9aS)-4-amino-octahydropyrrolo[2,1-c][1,4]oxazepin-5-one resulted in improved motor function and reduced dopaminergic neuron loss. The findings support its potential use in neuroprotective therapies .

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